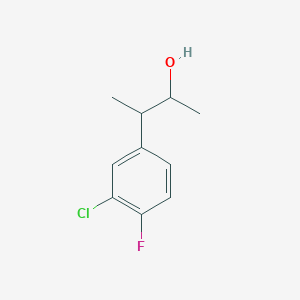

3-(3-Chloro-4-fluorophenyl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClFO |

|---|---|

Molecular Weight |

202.65 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12ClFO/c1-6(7(2)13)8-3-4-10(12)9(11)5-8/h3-7,13H,1-2H3 |

InChI Key |

GVYBDDUZMZBZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloro 4 Fluorophenyl Butan 2 Ol and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative for producing enantiomerically pure compounds. mdpi.com This approach integrates the high selectivity of biocatalysts with the versatility of chemical reactions, providing efficient pathways to chiral molecules like 3-(3-chloro-4-fluorophenyl)butan-2-ol. mdpi.com

Asymmetric Reduction of Pro-chiral Ketone Precursors

A key chemoenzymatic strategy for synthesizing chiral alcohols is the asymmetric reduction of their corresponding pro-chiral ketone precursors. This method leverages the stereoselectivity of enzymes to produce a single enantiomer of the alcohol with high purity. The precursor for this compound is 3-(3-chloro-4-fluorophenyl)butan-2-one.

Recent advancements have focused on developing self-sufficient heterogeneous biocatalysts. For instance, NADPH-dependent ketoreductases have been co-immobilized with their cofactor, NADPH, eliminating the need for adding an external cofactor. nih.gov This system has demonstrated high efficiency, achieving 100% yield and greater than 99% enantiomeric excess (ee) for the reduction of various carbonyl compounds. nih.gov Such biocatalysts can be recycled for multiple reaction cycles without a loss in performance, highlighting their robustness and cost-effectiveness. nih.gov

The reduction of acetophenone derivatives, which are structurally similar to the precursor of the target compound, is a well-studied area. These reductions often follow Prelog's rule, where the hydride is transferred to the re-face of the carbonyl group. ftb.com.hr However, some microorganisms can produce alcohols with the opposite stereochemistry, providing access to both enantiomers. ftb.com.hr The reaction rate can be influenced by substituents on the aromatic ring, with electron-withdrawing groups generally increasing the reaction velocity. ftb.com.hr

Enzymatic Enantioselective Acylation and Hydrolysis Reactions

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure alcohols. This method relies on the ability of certain enzymes, particularly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic alcohol at a much faster rate than the other.

In a typical enantioselective acylation, a racemic mixture of this compound is reacted with an acyl donor in the presence of a lipase. One enantiomer is preferentially converted to its ester, leaving the unreacted enantiomer of the alcohol in high enantiomeric purity. The ester can then be separated and hydrolyzed back to the alcohol, providing access to the other enantiomer. Dynamic kinetic resolution is an advanced form of this technique that can theoretically convert 100% of the racemic starting material into a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. mdpi.com

Biocatalyst Selection and Optimization (e.g., Yeast, Lipases)

The choice of biocatalyst is crucial for the success of a chemoenzymatic synthesis. Both whole-cell systems and isolated enzymes are employed, each with its own set of advantages. Whole-cell biocatalysts, such as various yeast strains (Saccharomyces cerevisiae, Rhodotorula sp.), are often preferred for practical applications as they eliminate the need for enzyme purification and contain endogenous cofactor regeneration systems. mdpi.com

For instance, Saccharomyces cerevisiae has been widely used for the asymmetric reduction of acetophenone derivatives. ftb.com.hr Newly isolated strains, like Rhodotorula sp. AS2.2241, have shown excellent performance in producing enantiopure (S)-1-(4-methoxyphenyl)ethanol with 99% ee. mdpi.com Immobilization of these whole cells can further improve their stability and resistance to organic solvents. mdpi.com

Lipases, such as Candida rugosa lipase (CRL), are commonly used for enantioselective acylation and hydrolysis reactions. mdpi.com The selection of the biocatalyst depends on factors such as substrate specificity, enantioselectivity, and stability under the desired reaction conditions. Optimization of reaction parameters, including temperature, pH, and the use of co-solvents, is often necessary to achieve high conversion and enantioselectivity. mdpi.com

Conventional Organic Synthesis Strategies

While chemoenzymatic methods offer elegance and high selectivity, conventional organic synthesis remains a fundamental approach for the preparation of this compound and its analogues.

Reduction of Corresponding Ketones

The most direct conventional route to this compound is the reduction of the corresponding ketone, 3-(3-chloro-4-fluorophenyl)butan-2-one. This transformation can be achieved using a variety of reducing agents.

Table 1: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing ketones and aldehydes. |

| Lithium aluminum hydride (LiAlH₄) | A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including ketones. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). |

| Catalytic Hydrogenation | This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions (pressure, temperature, catalyst) can be tuned to achieve the desired reduction. |

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. For the synthesis of this compound, a mild reducing agent like sodium borohydride would be suitable to avoid unwanted side reactions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide an alternative synthetic route. savemyexams.comucsb.edumasterorganicchemistry.com These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, resulting in the displacement of a leaving group. masterorganicchemistry.com

One potential pathway could involve a nucleophilic attack on a suitable electrophile. For example, a Grignard reagent, such as (3-chloro-4-fluorophenyl)magnesium bromide, could be reacted with a suitable epoxide or an α-haloketone. The reaction of an organometallic reagent with an epoxide is a classic method for forming carbon-carbon bonds and introducing a hydroxyl group.

Another approach is the reaction of a haloalkane with a hydroxide ion (OH⁻) as the nucleophile. savemyexams.com This hydrolysis reaction, typically carried out using an aqueous solution of sodium hydroxide or potassium hydroxide, converts the haloalkane to an alcohol. savemyexams.com The reactivity of the haloalkane is dependent on the nature of the halogen, with the rate of reaction increasing down the group (I > Br > Cl > F). savemyexams.com

The two primary mechanisms for nucleophilic substitution are Sₙ1 and Sₙ2. ucsb.edu The Sₙ1 mechanism proceeds through a carbocation intermediate, while the Sₙ2 mechanism is a single-step process. ucsb.edu The structure of the substrate plays a key role in determining which mechanism is favored. ucsb.edu

Multi-component and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) and one-pot syntheses represent a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and waste reduction. acsgcipr.org These reactions combine three or more reactants in a single vessel to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govcaltech.eduacs.org This convergent approach streamlines synthetic sequences by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. acsgcipr.org

While a specific, documented multi-component synthesis for this compound is not prevalent in the reviewed literature, the principles of MCRs can be applied to construct its core structure or closely related functionalized butan-1-one analogues. zenodo.org For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating diverse molecular scaffolds, including those with secondary alcohol functionalities. nih.govorganic-chemistry.org A hypothetical MCR approach to a precursor could involve the reaction of a 3-chloro-4-fluorophenyl-containing aldehyde, an isocyanide, and a carboxylic acid, followed by transformations to yield the desired butan-2-ol structure.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves the strategic selection of solvents, catalysts, and reaction conditions to minimize environmental impact and enhance safety.

A primary focus of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. rsc.orgnih.govacs.orgacs.org The Friedel-Crafts reaction, a key step in synthesizing precursors to this compound, traditionally relies on chlorinated solvents and moisture-sensitive Lewis acids. rsc.orgbeilstein-journals.org

Recent research has explored greener alternatives. Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, have been shown to function as both a recyclable catalyst and a green solvent for Friedel-Crafts acylations. rsc.org These reactions can often be accelerated using microwave irradiation, further reducing reaction times and energy consumption. rsc.org Additionally, solvent-free conditions, where the reaction is run "neat," represent an ideal scenario, minimizing solvent waste entirely. nih.gov Protic acids, Lewis acids supported on solid matrices, and even water have been investigated as alternative media or catalysts for Friedel-Crafts type reactions, aiming to reduce the reliance on traditional, less sustainable reagents. nih.govbeilstein-journals.org

| Green Approach | Example Solvent/Condition | Advantages in Friedel-Crafts Synthesis |

| Deep Eutectic Solvents | [CholineCl][ZnCl2]3 | Acts as both catalyst and solvent; reusable; low cost. rsc.org |

| Solvent-Free Reactions | Neat reaction mixture | Eliminates solvent waste; can improve reaction rates. nih.gov |

| Alternative Catalysts | Solid-supported acids (e.g., Amberlyst 15) | Easier separation and catalyst recycling. nih.gov |

| Microwave Irradiation | N/A | Reduces reaction times and energy consumption. rsc.org |

The use of efficient and recyclable catalysts is central to green synthetic design. Indium(III) chloride (InCl₃) has emerged as a versatile and potent Lewis acid catalyst for a wide array of organic transformations, including Friedel-Crafts reactions and multi-component syntheses. sci-hub.seindium.comresearchgate.netwikipedia.orgrsc.org

Key advantages of InCl₃ include its water tolerance, which allows for reactions to be performed in aqueous media, and its stability and ease of handling compared to many traditional Lewis acids like aluminum trichloride. sci-hub.se As a catalyst, InCl₃ can activate carbonyls and other functional groups, facilitating carbon-carbon bond formation under mild conditions. sci-hub.se Its effectiveness in promoting multi-component reactions makes it a valuable tool for the efficient, one-pot construction of complex molecular architectures. sci-hub.seresearchgate.net For the synthesis of this compound precursors, InCl₃ could catalyze the Friedel-Crafts acylation step, offering a more recyclable and environmentally compatible alternative to stoichiometric Lewis acids. indium.comwikipedia.org

| Catalyst | Key Features | Potential Application |

| Indium(III) Chloride (InCl₃) | Water-tolerant Lewis acid. sci-hub.se | Friedel-Crafts acylation/alkylation. indium.comwikipedia.org |

| Recyclable and easy to handle. sci-hub.se | Multi-component reactions. sci-hub.seresearchgate.net | |

| Effective in low catalytic loadings. | Synthesis of heterocyclic analogues. sci-hub.se |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives is essential for exploring structure-activity relationships in medicinal chemistry and materials science. This involves either incorporating the core phenyl moiety into larger scaffolds or chemically modifying the existing functional groups of the parent molecule.

The 3-chloro-4-fluorophenyl group is a key structural motif in various biologically active compounds, particularly in the development of kinase inhibitors. This moiety is frequently incorporated into heterocyclic scaffolds such as quinazolines and pyrimidines. mdpi.comresearchgate.netfrontiersin.orgbu.edu.egptfarm.plnih.govresearchgate.netnih.govthieme.de

For example, N-(3-chloro-4-fluorophenyl)quinazolin-4-amine derivatives are the basis for several FDA-approved drugs used in cancer therapy. mdpi.com The synthesis of these complex molecules often begins with a precursor like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, which undergoes further reactions, such as nucleophilic aromatic substitution and reduction, to yield highly functionalized quinazoline diamines. mdpi.comresearchgate.net Similarly, the 3-chloro-4-fluorophenyl moiety can be attached to pyrimidine rings to create novel compounds with potential applications in agrochemicals or pharmaceuticals. frontiersin.orgnih.gov These syntheses demonstrate the utility of the 3-chloro-4-fluorophenyl unit as a critical building block for creating diverse and complex molecular architectures.

| Scaffold | Synthetic Strategy | Resulting Compound Class |

| Quinazoline | Nucleophilic aromatic substitution on a fluoro-nitroquinazoline precursor. mdpi.comresearchgate.net | N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamines. mdpi.comresearchgate.net |

| Pyrimidine | Amide coupling between a pyrimidine-containing intermediate and a substituted aromatic acid. frontiersin.org | Pyrimidine derivatives containing an amide-linked 3-chloro-4-fluorophenyl group. frontiersin.org |

| Quinazolin-4(3H)-one | Condensation of anthranilic acid, followed by reaction with substituted anilines and aldehydes. researchgate.net | 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones (analogue). researchgate.net |

The functional groups of this compound, particularly the secondary alcohol, provide a reactive handle for synthesizing a wide range of derivatives. Standard functional group transformations can be employed to modify this hydroxyl group, enabling the creation of new molecules with altered physical, chemical, and biological properties. youtube.com

One common strategy involves converting the alcohol into a better leaving group. youtube.com Reaction with para-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine transforms the hydroxyl into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by various nucleophiles in an Sₙ2 reaction, allowing for the introduction of amines, azides, thiols, and other functionalities with inversion of stereochemistry. youtube.com

Alternatively, the alcohol can be directly converted into an alkyl halide. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding bromide or chloride. youtube.com More recently, metallaphotoredox catalysis has provided methods for the dehydroxylative cross-coupling of alcohols with aryl halides, opening pathways to form new carbon-carbon bonds directly from the alcohol group. researchgate.netresearchgate.netcell.com These derivatization strategies are fundamental for creating libraries of compounds for further study.

Preparation and Characterization of Related Compounds and Impurities

The synthesis of the chiral secondary alcohol this compound involves multi-step processes where the formation of various related substances and impurities can occur. Understanding the preparation and characterization of these entities is crucial for ensuring the quality and purity of the final compound. These related compounds can include synthetic precursors, intermediates, regioisomers, stereoisomers, and byproducts from side reactions.

Key Precursor: 4-(3-Chloro-4-fluorophenyl)butan-2-one

A primary synthetic route to this compound involves the reduction of the corresponding ketone, 4-(3-chloro-4-fluorophenyl)butan-2-one. The preparation of this key precursor is therefore a critical step. One common method for synthesizing aryl-substituted butanones is through a Friedel-Crafts acylation or alkylation reaction. For instance, the reaction of 3-chloro-4-fluorobenzene with crotonyl chloride or a related four-carbon electrophile in the presence of a Lewis acid catalyst like aluminum chloride could yield the desired butanone skeleton.

Alternatively, arylation of 3-buten-2-one with a diazonium salt derived from 3-chloro-4-fluoroaniline can be employed. This type of reaction, often catalyzed by a titanium(III) salt, can produce 4-(3-chloro-4-fluorophenyl)butan-2-one.

Table 1: Physicochemical Properties of 4-(3-Chloro-4-fluorophenyl)butan-2-one

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Appearance | Data not available |

| Purity | >98.00% (commercially available) |

This data is compiled from commercially available sources for research purposes.

The subsequent reduction of 4-(3-chloro-4-fluorophenyl)butan-2-one to this compound can be achieved using various reducing agents, such as sodium borohydride in an alcoholic solvent. This reduction creates a new chiral center at the C2 position, leading to the formation of diastereomers.

Stereoisomeric Impurities

The target molecule, this compound, possesses two chiral centers (at C2 and C3). Consequently, it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers constitute another enantiomeric pair. The relationship between these two pairs is diastereomeric.

Unless a stereoselective synthetic method is employed, the reduction of the precursor ketone will typically result in a mixture of these diastereomers. The separation and characterization of these stereoisomers are essential for defining the impurity profile. Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) are necessary for their separation and quantification. Characterization can be performed using spectroscopic methods, where subtle differences in NMR spectra or specific rotation values can distinguish between diastereomers.

Table 2: Stereoisomers of this compound

| Isomer | Stereochemical Relationship |

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3R) and (2R, 3S) | Diastereomers |

Regioisomeric Impurities

During the synthesis of the phenylbutanone precursor via Friedel-Crafts type reactions, regioisomeric impurities can be formed. The substitution pattern on the aromatic ring is directed by the existing chloro and fluoro substituents. While the desired product has the butyl chain at the 1-position relative to the 3-chloro and 4-fluoro groups, other isomers can be generated, albeit likely in smaller quantities. For example, substitution at the 2-position or 5-position relative to the chloro group would lead to different regioisomers of the ketone, and subsequently, the final alcohol.

The identification and quantification of these regioisomers typically require chromatographic techniques such as GC or HPLC, coupled with mass spectrometry (GC-MS or LC-MS) for structure elucidation based on fragmentation patterns.

Process-Related Impurities

Besides stereoisomers and regioisomers, other impurities can arise from side reactions or unreacted starting materials. For instance, if a Grignard reaction is used to construct the carbon skeleton, common impurities include the biphenyl derivative formed from the coupling of the Grignard reagent with the starting aryl halide. The presence of water can also quench the Grignard reagent, leading to the formation of 3-chloro-4-fluorobenzene.

Incomplete reduction of the ketone precursor would result in the presence of residual 4-(3-chloro-4-fluorophenyl)butan-2-one in the final product. Over-reduction or side reactions involving the reducing agent could also potentially generate other related substances.

A closely related analogue, 3-chloro-4-phenylbutan-2-one, has been synthesized and characterized. Spectroscopic data for this compound can serve as a reference for identifying related structures.

Table 3: Spectroscopic Data for 3-Chloro-4-phenylbutan-2-one

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) orgsyn.org |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6 orgsyn.org |

| IR (neat) cm⁻¹ | 3030, 2928, 1715, 1357, 1157 orgsyn.org |

| HRMS (ESI) [M+Na]⁺ | Calculated for C₁₀H₁₁ClONa: 205.0391, Found: 205.0394 orgsyn.org |

The characterization of impurities is a critical aspect of process development and quality control. A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of all potential related compounds and impurities in the synthesis of this compound.

Stereochemical Investigations of 3 3 Chloro 4 Fluorophenyl Butan 2 Ol

Chiral Centers and Stereoisomerism

Stereoisomerism in 3-(3-chloro-4-fluorophenyl)butan-2-ol originates from the presence of stereogenic carbons, also known as chiral centers.

The structure of this compound contains two chiral carbon centers. A chiral carbon is an sp³-hybridized carbon atom bonded to four different substituent groups. youtube.com In this molecule, these centers are located at the C2 and C3 positions of the butane (B89635) chain.

C2 (Carbon atom bearing the hydroxyl group): This carbon is attached to a hydroxyl (-OH) group, a hydrogen (-H) atom, a methyl (-CH₃) group, and the C3 carbon which is part of a larger, substituted group (-CH(Cl)C₆H₃ClF). Since all four of these groups are different, C2 is a chiral center.

C3 (Carbon atom bearing the 3-chloro-4-fluorophenyl group): This carbon is bonded to the 3-chloro-4-fluorophenyl group, a chlorine (-Cl) atom, a hydrogen (-H) atom, and the C2 carbon which is part of the hydroxy-methyl-ethyl group (-CH(OH)CH₃). As these four groups are distinct, C3 is also a chiral center.

The presence of two chiral centers means that the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. libretexts.orgtardigrade.in For this compound, with n=2, there are 2² = 4 possible stereoisomers. libretexts.orgdoubtnut.com

Each chiral center can exist in one of two configurations, designated as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), according to the Cahn-Ingold-Prelog priority rules. With two chiral centers at C2 and C3, there are four possible combinations of these configurations, resulting in four distinct stereoisomers. libretexts.org

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is defined as diastereomeric. libretexts.orgrutgers.edu

The four stereoisomers of this compound are:

(2R, 3R)-3-(3-chloro-4-fluorophenyl)butan-2-ol

(2S, 3S)-3-(3-chloro-4-fluorophenyl)butan-2-ol

(2R, 3S)-3-(3-chloro-4-fluorophenyl)butan-2-ol

(2S, 3R)-3-(3-chloro-4-fluorophenyl)butan-2-ol

The relationships between these isomers are summarized in the table below.

| Stereoisomer Pair | Relationship | Description |

|---|---|---|

| (2R, 3R) and (2S, 3S) | Enantiomers | Non-superimposable mirror images. |

| (2R, 3S) and (2S, 3R) | Enantiomers | Non-superimposable mirror images. |

| (2R, 3R) and (2R, 3S) | Diastereomers | Stereoisomers that are not mirror images. |

| (2R, 3R) and (2S, 3R) | Diastereomers | Stereoisomers that are not mirror images. |

| (2S, 3S) and (2R, 3S) | Diastereomers | Stereoisomers that are not mirror images. |

| (2S, 3S) and (2S, 3R) | Diastereomers | Stereoisomers that are not mirror images. |

Enantioselective Synthesis and Resolution

The synthesis of a single, desired stereoisomer from the four possibilities presents a significant chemical challenge. This requires methods that can control the three-dimensional outcome of chemical reactions, a field known as stereoselective synthesis.

Achieving high levels of diastereo- and enantioselectivity is crucial for producing a single stereoisomer. This often involves the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one stereoisomer over the others.

One powerful strategy is asymmetric catalysis. For instance, chromium-catalyzed asymmetric allylation of aldehydes has been shown to be an efficient method for synthesizing chiral β-functionalized homoallylic alcohols with high anti-diastereoselectivity and excellent enantioselectivity. nih.gov This type of methodology, which employs a chiral ligand complexed to a metal catalyst, could potentially be adapted for the synthesis of specific stereoisomers of this compound by carefully selecting the appropriate precursors and chiral catalyst system. The catalyst facilitates the reaction along a lower energy pathway for the formation of the desired isomer. nih.gov

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), a process of resolution is required to separate them. Kinetic resolution is a widely used technique for enriching one enantiomer from a racemic mixture.

This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to its conversion into a new product, while the slower-reacting enantiomer is left behind in excess. nih.gov For example, studies on the organocatalytic asymmetric fluorination of racemic α-chloroaldehydes have demonstrated that kinetic resolution plays a key role in achieving high enantioselectivity. nih.gov In this process, a chiral organocatalyst preferentially catalyzes the fluorination of one enantiomer of the starting aldehyde, allowing the unreacted, enantiomerically-enriched aldehyde to be recovered. nih.gov A similar principle could be applied to a racemic mixture of a precursor to this compound or the final product itself, using a chiral acylating agent, for instance, to selectively acylate one enantiomer, allowing for its separation.

Determination of Absolute Configuration

After synthesizing and isolating a stereoisomer, it is essential to determine its absolute configuration—that is, the actual three-dimensional arrangement of its atoms (e.g., whether it is the (2R, 3R) or (2S, 3S) isomer). The assignment of (R) or (S) based on priority rules does not inherently predict the direction in which a compound rotates plane-polarized light, which must be determined experimentally. pearson.com

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous assignment of the spatial arrangement of all its atoms. taylorandfrancis.com For example, the absolute configuration of key chiral intermediates in the synthesis of complex molecules has been unequivocally confirmed using X-ray crystallographic analysis. taylorandfrancis.comresearchgate.net Other methods for assigning absolute configuration include correlation with known compounds or the use of spectroscopic techniques like circular dichroism (CD) spectroscopy, often in combination with quantum chemical calculations.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the molecule's three-dimensional structure, providing detailed information about its absolute configuration and conformational preferences in solution.

While specific VCD spectra for this compound are not extensively documented in publicly available literature, the analysis of analogous chiral alcohols, such as (S)-(+)-2-butanol, provides a framework for understanding the expected outcomes of such a study. nih.gov VCD spectra are characterized by positive and negative bands, the signs and intensities of which are unique to a specific enantiomer and its population of conformers.

A VCD investigation of this compound would involve the experimental measurement of its VCD spectrum and the computational modeling of theoretical spectra for its different possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) and their respective low-energy conformers. The comparison between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated stereoisomer.

Table 1: Representative VCD Data for a Chiral Alcohol ((S)-(+)-2-butanol) in CS₂ Solution nih.gov

| Frequency (cm⁻¹) | ΔA x 10⁻⁵ | Assignment |

| 1075 | +1.5 | C-C-O symmetric stretch |

| 1110 | -2.0 | C-O stretch / C-H bend |

| 1300 | +3.0 | O-H bend |

| 1380 | -1.2 | CH₃ symmetric bend |

| 1460 | +0.8 | CH₃ asymmetric bend |

This table illustrates the type of data obtained from a VCD experiment on a related chiral alcohol and is intended to be representative of the data that would be generated for this compound.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the arrangement of atoms, bond lengths, bond angles, and torsional angles with high precision. This information provides an unambiguous determination of the relative and absolute stereochemistry of the molecule.

A successful single crystal X-ray diffraction study of a specific stereoisomer of this compound would yield a detailed crystallographic information file (CIF). From this, a wealth of structural data can be extracted, as exemplified in the hypothetical table below.

Table 2: Illustrative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 6.217 |

| c (Å) | 12.987 |

| β (°) | 105.34 |

| Volume (ų) | 664.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.354 |

| R-factor | 0.045 |

This table presents typical crystallographic parameters that would be obtained from a single crystal X-ray diffraction analysis. The values are hypothetical and for illustrative purposes.

Furthermore, the analysis would provide precise measurements of intramolecular distances and angles.

Table 3: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C-Cl | 1.745 |

| C-F | 1.358 |

| C-O | 1.432 |

| C-C-O | 109.8 |

| C-C-C-C (torsion angle) | 65.4 |

This table illustrates the type of detailed geometric information that is obtained from a crystal structure analysis.

The absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom in the structure or through careful analysis of the diffraction data, leading to a Flack parameter close to zero for the correct enantiomer.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light used, and the temperature. The specific rotation, [α], is a standardized measure of this property.

The measurement of optical rotation is a classical method for characterizing chiral molecules and determining their enantiomeric purity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).

For this compound, which has two chiral centers, there are four possible stereoisomers. The (2R,3R) and (2S,3S) isomers are enantiomers and would exhibit equal and opposite optical rotations. Similarly, the (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The diastereomers (e.g., (2R,3R) and (2R,3S)) would have different optical rotation values.

While the specific rotation of this compound has not been reported, studies on similar molecules, such as 2-chlorobutane, demonstrate that the specific rotation is highly dependent on the conformational equilibrium of the molecule. nih.gov

Table 4: Representative Optical Rotation Data for Chiral Analogs

| Compound | Configuration | Specific Rotation [α]D (degrees) | Solvent |

| 2-Chlorobutane | (R) | -34.6 | Neat |

| 2-Chlorobutane | (S) | +34.6 | Neat |

| 2-Butanol | (R) | -13.9 | Neat |

| 2-Butanol | (S) | +13.9 | Neat |

This table provides examples of specific rotation values for structurally related chiral compounds to illustrate the nature of the data. The sign of rotation is dependent on the absolute configuration.

The specific rotation of each stereoisomer of this compound would need to be determined experimentally using a polarimeter. Computational methods can also be employed to predict the optical rotation, which, similar to VCD, requires a thorough conformational search and Boltzmann averaging of the contributions from the different conformers. The correlation of the experimentally measured sign of rotation with the computationally predicted sign for a known absolute configuration can serve as a method for stereochemical assignment.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted NMR data for 3-(3-Chloro-4-fluorophenyl)butan-2-ol are discussed below.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of a stereocenter at both C2 and C3 of the butanol chain may lead to diastereomers, which could result in a more complex spectrum with separate signals for each diastereomer.

The aromatic region is predicted to show three signals for the protons on the 3-chloro-4-fluorophenyl ring. The proton at C2' (adjacent to the chloro group) would likely appear as a doublet. The proton at C5' would be a doublet of doublets due to coupling with the adjacent fluorine and the proton at C6'. The proton at C6' is expected to be a doublet of doublets.

In the aliphatic region, the hydroxyl proton (OH) would appear as a broad singlet, the methine proton at C2 would be a multiplet, and the methine proton at C3 would also be a multiplet. The methyl group at C1 would likely be a doublet, and the methyl group at C4 would also be a doublet.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | 7.35 - 7.45 | d | ~2.5 |

| H-5' | 7.15 - 7.25 | dd | ~8.5, ~2.5 |

| H-6' | 7.05 - 7.15 | dd | ~8.5, ~5.0 |

| OH | 1.5 - 2.5 | br s | - |

| H-2 | 3.8 - 4.0 | m | - |

| H-3 | 2.8 - 3.0 | m | - |

| H-1 (CH₃) | 1.1 - 1.3 | d | ~6.5 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon attached to the fluorine (C4') will show a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | 140 - 142 |

| C-2' | 128 - 130 |

| C-3' | 120 - 122 |

| C-4' | 155 - 158 (d, ¹JCF ≈ 245 Hz) |

| C-5' | 116 - 118 (d, ²JCF ≈ 20 Hz) |

| C-6' | 126 - 128 (d, ³JCF ≈ 8 Hz) |

| C-2 | 70 - 72 |

| C-3 | 48 - 50 |

| C-1 | 20 - 22 |

Note: The chemical shifts are referenced to TMS at 0.00 ppm. The exact values may vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between H-2 and H-1/H-3, and between H-3 and H-2/H-4. It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the aliphatic CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. For example, it could show a correlation from the H-4 methyl protons to the C-3 and C-2 carbons, and to the C-1' aromatic carbon, confirming the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the through-space proximity of protons, which would be useful in determining the relative stereochemistry of the diastereomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (alcohol) | 1150 - 1050 | Strong |

| C-F stretch | 1250 - 1150 | Strong |

The broad O-H stretching band is a hallmark of the alcohol functional group. The various C-H stretches will confirm the presence of both aromatic and aliphatic moieties. The C=C stretching vibrations will be indicative of the phenyl ring, while the strong C-O, C-F, and C-Cl stretching bands will confirm the presence of the alcohol and the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the molecular weight is approximately 204.65 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 204 and an [M+2]⁺ peak with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pattern:

Loss of a methyl group (-CH₃): A fragment at m/z 189.

Loss of an ethyl group (-C₂H₅): A fragment resulting from cleavage adjacent to the aromatic ring.

Loss of water (-H₂O): A fragment at m/z 186.

Cleavage of the C2-C3 bond: This could lead to fragments corresponding to the butanol chain and the substituted phenyl group. A prominent peak might be observed at m/z 143, corresponding to the [CH₃-CH-C₆H₃ClF]⁺ fragment.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic portion could also occur.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with the molecular formula C₁₀H₁₂ClFO, HRMS can differentiate its exact mass from other compounds that might have the same nominal mass.

The theoretically calculated monoisotopic mass is compared against the experimentally measured value. A minimal mass error, typically in the range of parts per million (ppm), provides strong evidence for the assigned molecular formula. This level of accuracy is crucial for distinguishing between isomers or compounds with very similar molecular weights.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClFO |

| Nominal Mass | 202 g/mol |

| Monoisotopic Mass (Calculated) | 202.05605 Da |

| Expected [M+H]⁺ Ion | 203.06388 Da |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric-Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for successfully analyzing this compound by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS).

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules containing functional groups like the hydroxyl (-OH) group present in the target compound. In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, in the positive ion mode, which can then be analyzed by the mass spectrometer.

Atmospheric-Pressure Chemical Ionization (APCI): APCI is another common ionization source that is generally used for molecules of medium polarity that are thermally stable and have some volatility. The sample is vaporized by a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. APCI is also capable of producing the [M+H]⁺ ion for this compound and can be a viable alternative to ESI, depending on the specific chromatographic conditions used.

Chromatographic Techniques

Chromatography is essential for separating the compound from impurities and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating its stereoisomers.

Purity Analysis: For purity determination, a reversed-phase HPLC method is typically employed. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector set at the wavelength of maximum absorbance for the chlorofluorophenyl chromophore. The purity is calculated based on the relative peak area of the compound compared to the total area of all detected peaks.

Chiral Separation: The structure of this compound contains two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Chiral HPLC is necessary to separate these enantiomers. nih.gov This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to the target molecule. nih.govhplc.eu The separation can be performed under normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase conditions. sigmaaldrich.comsigmaaldrich.com

| Analysis Type | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| Purity (Reversed-Phase) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | UV (e.g., at 265 nm) |

| Chiral Separation (Normal-Phase) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol | UV (e.g., at 265 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. d-nb.infonih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This compound, being an alcohol, is sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its definitive identification and the characterization of any volatile impurities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophore responsible for UV absorption is the substituted aromatic (phenyl) ring.

The presence of chloro and fluoro substituents on the benzene (B151609) ring influences the position of the absorption maximum (λmax). While a simple benzene ring shows absorption bands around 254 nm, the auxochromic effects of the halogen substituents are expected to cause a slight bathochromic (red) shift to a longer wavelength. The primary application of UV-Vis spectroscopy for this compound is in quantitative analysis and as a detection method for HPLC, where the detector is set at the λmax to ensure maximum sensitivity.

| Parameter | Description | Predicted Value |

|---|---|---|

| Chromophore | 3-Chloro-4-fluorophenyl group | - |

| Predicted λmax | Wavelength of maximum absorbance | ~260-280 nm |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is a versatile approach that could be applied to 3-(3-Chloro-4-fluorophenyl)butan-2-ol to predict a variety of properties, including optimized geometry, vibrational frequencies, and electronic energies. At present, there are no specific DFT studies published for this compound.

Selection of Appropriate Basis Sets and Levels of Theory

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For a molecule containing chlorine and fluorine atoms, basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), would be appropriate to accurately model the electronic distribution around these electronegative atoms. The selection of a suitable functional, such as B3LYP or M06-2X, would also be crucial for obtaining reliable results. However, the application of these methods to this compound has not been documented in peer-reviewed literature.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are key to its chemical behavior.

Optimization of Molecular Geometries and Conformers

Computational methods can be used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, which has two chiral centers, this would involve optimizing the geometries of its different stereoisomers and their respective conformers. Such an analysis would provide precise information on bond lengths, bond angles, and dihedral angles. To date, these optimized geometries have not been reported.

Energy Landscape and Conformational Preferences

Conformational analysis involves exploring the energy of a molecule as a function of the rotation around its single bonds. This creates an energy landscape that reveals the relative stabilities of different conformers. For this compound, rotations around the C-C bonds of the butanol chain and the bond connecting the phenyl ring to the butanol chain would be of particular interest. This analysis would identify the most stable conformers and the energy barriers between them. This information is currently unavailable in the scientific literature.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity.

Computational analyses, such as the calculation of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, are essential for predicting how a molecule will interact with other chemical species. For this compound, these predictions would shed light on its potential reaction mechanisms and sites of electrophilic or nucleophilic attack. As with the other computational aspects, specific studies on the electronic structure and reactivity of this compound have not been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive.

From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated:

Ionization Potential (IP): Related to the energy of the HOMO (IP ≈ -EHOMO). nih.gov

Electron Affinity (EA): Related to the energy of the LUMO (EA ≈ -ELUMO). nih.gov

Chemical Hardness (η): Calculated as (IP - EA) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electronegativity (χ): Calculated as (IP + EA) / 2. nih.gov

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis This table is illustrative of the typical data generated from a HOMO-LUMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. nih.gov |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net It allows for the visualization of electron-rich and electron-poor regions, which is essential for understanding intermolecular interactions. nih.govnih.gov An MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

The color scheme typically follows this convention:

Red: Indicates electron-rich regions with a partial negative charge, representing the most negative electrostatic potential. These areas are prone to electrophilic attack. scienceopen.com

Blue: Indicates electron-deficient regions with a partial positive charge, representing the most positive electrostatic potential. These areas are susceptible to nucleophilic attack. scienceopen.com

Green: Represents neutral or regions with near-zero potential. scienceopen.com

Yellow/Orange: Indicate intermediate levels of negative potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen and other hydrogen atoms, marking them as potential sites for nucleophilic interaction.

Prediction of Chemical Reactivity and Active Sites

By combining the insights from HOMO-LUMO analysis and MEP mapping, a comprehensive picture of the chemical reactivity of this compound can be formed.

Active Sites for Electrophilic Attack: These are identified by regions where the HOMO is localized and by areas of negative electrostatic potential (red) on the MEP map. For this molecule, the oxygen of the hydroxyl group and the halogen atoms would be predicted as primary sites for electrophilic attack.

Active Sites for Nucleophilic Attack: These correspond to regions where the LUMO is distributed and areas of positive electrostatic potential (blue) on the MEP map. The hydrogen atom of the hydroxyl group and the carbon atoms bonded to the electronegative atoms would be likely sites for nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate and interpret experimental data.

Calculation of Vibrational Frequencies for IR Correlation

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. msu.edu While experimental IR spectra provide a complex pattern of absorption bands, assigning each band to a specific molecular vibration can be difficult. Computational chemistry, particularly DFT using methods like B3LYP, can calculate the harmonic vibrational frequencies of a molecule. ajchem-a.com

These calculated frequencies, often scaled by a factor to correct for anharmonicity and methodological approximations, can be correlated with the experimental IR spectrum. ajchem-a.com This correlation allows for a detailed and confident assignment of the observed bands to specific vibrational modes, such as O-H stretching, C-H stretching, C-O stretching, and vibrations of the aromatic ring. vscht.czresearchgate.net Although a specific computational study for this compound is not available, this approach is standard for confirming the structure of newly synthesized compounds.

Table 2: Representative Vibrational Modes and Expected IR Regions This table shows general, expected IR absorption regions for the functional groups present in the molecule. vscht.cz

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

|---|---|---|

| Stretching | O-H (Alcohol) | 3200 - 3600 (Broad) |

| Stretching | C-H (Aromatic) | 3000 - 3100 |

| Stretching | C-H (Aliphatic) | 2850 - 3000 |

| Stretching | C=C (Aromatic) | 1400 - 1600 |

| Stretching | C-O (Alcohol) | 1050 - 1260 |

| Stretching | C-F | 1000 - 1400 |

| Stretching | C-Cl | 600 - 800 |

Simulation of VCD Spectra for Chiral Assignments

This compound possesses two chiral centers, making it a chiral molecule that can exist as different stereoisomers. Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

VCD is a powerful method for determining the absolute configuration of enantiomers. The process involves measuring the experimental VCD spectrum of a chiral sample and comparing it to the VCD spectra predicted computationally for each possible enantiomer (e.g., (2R,3S), (2S,3R), etc.). mdpi.com The absolute configuration is assigned based on which calculated spectrum matches the experimental one. mdpi.com VCD spectra of enantiomers are expected to be near-mirror images of each other. mdpi.com

Prediction of UV-Vis Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uta.edu Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net

These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. nih.gov This information is useful for interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule, such as the nature of its chromophores. For this compound, the substituted benzene (B151609) ring acts as the primary chromophore responsible for UV absorption.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Synthetic Transformations

The synthesis and reactions of 3-(3-Chloro-4-fluorophenyl)butan-2-ol involve several key mechanistic pathways. Detailed studies of these transformations are crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

Detailed Studies of Reductive Processes

The synthesis of this compound often involves the reduction of the corresponding ketone, 3-(3-chloro-4-fluorophenyl)butan-2-one. The mechanism of this reduction can vary depending on the reducing agent used.

Hydride Reduction:

Commonly, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Step 1: Nucleophilic Attack. The hydride reagent delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The stereochemistry of this step can be influenced by the steric bulk of the substituents on the ketone and the reducing agent. For instance, bulky reducing agents may exhibit facial selectivity, leading to the preferential formation of one stereoisomer. vub.ac.be

Step 2: Protonation. The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., methanol (B129727), water) to yield the final alcohol product, this compound.

The stereoselectivity of these reductions is a critical aspect, with factors such as the solvent, temperature, and the nature of the substituent on the cyclobutanone (B123998) ring influencing the cis:trans ratio of the resulting alcohol. vub.ac.be

Reductive Amination:

While not a direct synthesis of the alcohol, reductive amination of the corresponding ketone in the presence of an amine provides insight into related reductive processes. masterorganicchemistry.comlibretexts.org This reaction proceeds via the formation of an imine or iminium ion, which is then reduced. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The mechanism involves:

Formation of a hemiaminal by the addition of an amine to the ketone.

Dehydration to form an imine or iminium ion.

Reduction of the C=N double bond by a hydride reagent. mdpi.com

Computational studies on similar systems have shown that the reduction can proceed through a series of steps involving coordination of a Lewis base to the silicon of the hydrosilane reagent, followed by hydride transfer. nih.gov

Below is a table summarizing common reducing agents and their general mechanistic features in carbonyl reductions.

| Reducing Agent | Key Mechanistic Features |

| Sodium Borohydride (NaBH₄) | Delivers a hydride ion to the carbonyl carbon. Typically used in protic solvents like methanol or ethanol. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | A more powerful reducing agent than NaBH₄. The reaction is typically followed by a separate aqueous workup step to protonate the alkoxide intermediate. |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent, often used for reductive aminations as it is less reactive towards aldehydes and ketones at neutral pH. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, particularly effective for reductive aminations. masterorganicchemistry.comcommonorganicchemistry.com |

Elucidation of Nucleophilic Substitution Mechanisms

The hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group (e.g., a tosylate). The carbon atom bearing the hydroxyl group is a secondary carbon, which can undergo substitution via both Sₙ1 and Sₙ2 mechanisms.

Sₙ2 Mechanism:

In a bimolecular nucleophilic substitution (Sₙ2) reaction, a nucleophile attacks the carbon atom at the same time as the leaving group departs. This is a one-step process. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, an Sₙ2 reaction would proceed with an inversion of stereochemistry at the C-2 position.

Sₙ1 Mechanism:

A unimolecular nucleophilic substitution (Sₙ1) reaction occurs in two steps. First, the leaving group departs to form a secondary carbocation intermediate. This is the rate-determining step. In the second step, a nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). The stability of the carbocation is a key factor in Sₙ1 reactions.

The presence of the aromatic ring can influence the stability of the carbocation intermediate. Arylboronic acids have been shown to catalyze the racemization of secondary alcohols through a process postulated to involve a carbocation intermediate, suggesting the feasibility of an Sₙ1 pathway at a benzylic-like position. nih.gov

Enzymatic Reaction Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of chiral alcohols like this compound.

Enzymatic Reduction:

The enantioselective synthesis of chiral alcohols can be achieved through the enzymatic reduction of the corresponding ketone. mdpi.com Reductases, often from yeast or other microorganisms, can exhibit high stereoselectivity. researchgate.net For example, reductases from Saccharomyces cerevisiae have been used for the enantioselective reduction of ethyl-4-chloro-3-oxobutanoate to the corresponding (R)-alcohol, a key pharmaceutical intermediate. researchgate.net The mechanism of these enzymatic reductions typically involves a cofactor, such as NADPH, which provides the hydride for the reduction of the carbonyl group within the enzyme's active site. mdpi.comresearchgate.net

Enzymatic Hydrolysis:

Enzymatic hydrolysis, often catalyzed by lipases, can be used for the kinetic resolution of racemic esters of this compound. mdpi.com In this process, one enantiomer of the ester is selectively hydrolyzed to the alcohol, leaving the other enantiomer of the ester unreacted. google.com This allows for the separation of the two enantiomers. The mechanism involves the formation of an acyl-enzyme intermediate followed by hydrolysis. mdpi.com Lipases from Burkholderia cepacia have been successfully used for the resolution of related 3-arylbutanoic acids. mdpi.com

The table below summarizes some enzymes and their applications in reactions relevant to this compound.

| Enzyme Type | Application |

| Carbonyl Reductase | Enantioselective reduction of 3-(3-chloro-4-fluorophenyl)butan-2-one to a specific stereoisomer of the corresponding alcohol. researchgate.net |

| Lipase | Kinetic resolution of racemic esters of this compound via enantioselective hydrolysis. google.com |

| Halohydrin Dehalogenase | Although primarily acting on vicinal halohydrins, these enzymes can catalyze the formation and ring-opening of epoxides, reactions that could be relevant for derivatives of the target compound. nih.gov |

Intramolecular and Intermolecular Reaction Dynamics

The structure of this compound and its derivatives allows for the exploration of interesting intramolecular and intermolecular reaction dynamics, including cyclization and competitive elimination versus substitution reactions.

Cyclization Reaction Mechanisms

Under appropriate conditions, derivatives of this compound can undergo intramolecular cyclization reactions.

Formation of Epoxides from Halohydrins:

A common cyclization involving a related structure is the base-promoted cyclization of a halohydrin to form an epoxide. youtube.comyoutube.comtransformationtutoring.com If a halogen were present on the C-1 or C-3 position of the butanol chain, treatment with a base would lead to an intramolecular Sₙ2 reaction. youtube.comucalgary.ca The mechanism involves:

Deprotonation: A base removes the proton from the hydroxyl group to form an alkoxide. youtube.comtransformationtutoring.com

Intramolecular Sₙ2 Attack: The resulting nucleophilic alkoxide attacks the carbon atom bearing the halogen, displacing the halide ion and forming a three-membered epoxide ring. youtube.comyoutube.comtransformationtutoring.com This reaction requires an anti-periplanar arrangement of the hydroxyl and halide groups for efficient backside attack. transformationtutoring.com

Prins Cyclization:

The Prins cyclization is a powerful method for the formation of cyclic ethers, such as tetrahydropyrans. uva.esbeilstein-journals.orgnih.gov While not a direct reaction of this compound itself, a structurally related homoallylic alcohol could undergo an acid-catalyzed cyclization with an aldehyde or ketone. The mechanism generally involves the formation of an oxocarbenium ion, followed by intramolecular attack of the alkene. uva.es

Photochemical Cyclization:

Photochemical reactions can induce cyclization of aromatic compounds with olefinic side chains. researchgate.netrsc.org While less common for this specific substrate, related stilbene-type structures undergo electrocyclic rearrangement upon UV irradiation to form dihydrophenanthrene intermediates, which can then aromatize. researchgate.net

Competitive Elimination versus Substitution Reactions in Halohydrin Systems

In reactions involving derivatives of this compound where the hydroxyl group is converted into a good leaving group, a competition between substitution and elimination reactions is often observed. masterorganicchemistry.comstackexchange.com The outcome of the reaction is influenced by several factors.

Factors Influencing the Reaction Pathway:

Nature of the Substrate: The secondary nature of the carbon bearing the leaving group allows for both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) pathways. youtube.com

Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles that are weak bases favor substitution. youtube.com

Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. youtube.com

Solvent: Polar protic solvents can favor Sₙ1 and E1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor Sₙ2 reactions. stackexchange.com

For instance, treatment of a tosylated derivative of this compound with a strong, non-nucleophilic base like potassium tert-butoxide would likely favor an E2 elimination to form an alkene. Conversely, reaction with a good nucleophile that is a weak base, such as sodium azide (B81097) in a polar aprotic solvent, would favor an Sₙ2 substitution. Dehydrohalogenation, an elimination reaction, is typically promoted by a concentrated strong base in an ethanolic solution under reflux. siyavula.com

The following table outlines the general conditions that favor substitution versus elimination for a secondary substrate.

| Reaction Type | Favored Conditions |

| Sₙ2 | Strong, unhindered nucleophile; polar aprotic solvent. |

| Sₙ1 | Weak nucleophile; polar protic solvent. |

| E2 | Strong, sterically hindered base; higher temperatures. |

| E1 | Weak base; polar protic solvent; higher temperatures. Often competes with Sₙ1. |

Role of Reactive Intermediates and Transition States

A thorough investigation of public domain resources, including chemical databases and peer-reviewed journals, did not yield specific studies on the identification, characterization, or investigation of reactive intermediates and transition states directly involving this compound. Mechanistic studies for reactions involving similar secondary alcohols often point to the formation of carbocation intermediates or the involvement of oxonium ions, particularly in acid-catalyzed reactions. However, without specific experimental or computational data for this compound, any discussion of its specific intermediates or transition states would be speculative.

Identification and Characterization of Key Intermediates

There is no specific information available in the public literature that identifies or characterizes key intermediates in reactions where this compound is a primary reactant. The synthesis of this compound itself, as a precursor to Apremilast, involves several steps, but the intermediates specific to its subsequent reactions have not been detailed in available sources.

Investigation of Free Radical Mechanisms

Similarly, a review of available literature did not uncover any studies investigating the involvement of free radical mechanisms in reactions of this compound. While free radical reactions are a fundamental area of organic chemistry, there is no indication from the available search results that such mechanisms are relevant to the known synthesis or reactions of this particular compound.

Structure Activity Relationship Sar Studies and Molecular Design

Pharmacophore Identification for 3-Chloro-4-fluorophenyl Derivatives

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. Identifying the pharmacophore of 3-chloro-4-fluorophenyl derivatives is the first step toward designing more potent and selective analogues.

The substituents on the phenyl ring and the aliphatic chain of 3-(3-Chloro-4-fluorophenyl)butan-2-ol play a crucial role in determining its biological activity. The presence and position of the chloro and fluoro groups on the phenyl ring are of particular importance.

Research into tyrosinase inhibitors has demonstrated the significance of the 3-chloro-4-fluorophenyl moiety. In one study, derivatives containing this specific substitution pattern showed a marked increase in inhibitory activity compared to their unsubstituted or singularly substituted counterparts. For instance, new benzamide (B126) compounds featuring the 3-chloro-4-fluorophenyl group exhibited significant IC50 values, ranging from 0.19 to 1.72 μM, against tyrosinase from Agaricus bisporus (AbTYR), which was an improvement over the previously reported 4-fluorophenyl analogues. mdpi.com The study highlighted that the combination of a chlorine atom at the C-3 position and a fluorine atom at the C-4 position of the phenyl ring led to a notable enhancement in inhibitory potency. mdpi.comnih.gov

Another series of compounds bearing two aromatic tails revealed that the presence of the 3-chloro-4-fluorophenyl fragment was critical for activity; unsubstituted versions were inactive, while the disubstituted derivatives displayed inhibitory effects in the low micromolar range (IC50 values from 2.96 to 10.65 μM). mdpi.com This suggests that the electronic and steric properties conferred by these specific halogen substitutions are key components of the pharmacophore. The chloro group, for example, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity, while the fluoro group can influence metabolic stability and pharmacokinetics. ontosight.ai The collective evidence underscores that the 3-chloro-4-fluorophenyl group is a vital feature for the biological activity in these series of compounds. mdpi.comnih.gov

| Compound Series | Substitution Pattern | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzamides (1d-f) | 3-Chloro-4-fluorophenyl | AbTYR | 0.19 - 1.72 | mdpi.com |

| Benzamides (1a-c) | 4-Fluorophenyl | AbTYR | Slightly less potent than 1d-f | mdpi.com |

| Dual Aromatic Tail (4d-f) | 3-Chloro-4-fluorophenyl | AbTYR | 2.96 - 10.65 | mdpi.com |

| Dual Aromatic Tail (4b-c) | Unsubstituted Phenyl | AbTYR | Inactive | mdpi.com |

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, several bioisosteric replacements can be considered.

The secondary alcohol group in the butan-2-ol side chain is another key site for bioisosteric modification. This hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often critical for binding to a biological target. Potential bioisosteres for a secondary alcohol include groups that can mimic these hydrogen bonding properties, such as a secondary amine, a thiol, or a cyclopropyl (B3062369) group. Highly fluorinated alcohols, like trifluoroethanol, are also considered viable, albeit weakly acidic, bioisosteres for carboxylic acids and could be explored as replacements for the secondary alcohol to modulate lipophilicity, particularly for central nervous system targets. nih.gov The replacement of an amide with a trifluoroethylamine has been shown to lead to high potency and metabolic stability in some contexts. u-tokyo.ac.jp

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridyl, Thiophene, Pyrazole | Modulate electronics, solubility, and hydrogen bonding. |

| Secondary Alcohol (-CH(OH)-) | Secondary Amine (-CH(NH2)-), Thiol (-CH(SH)-) | Mimic hydrogen bond donor/acceptor properties. |

| Secondary Alcohol (-CH(OH)-) | Trifluoroethylamine | Improve metabolic stability and potency. |

Ligand-Target Interaction Studies

To understand the mechanism of action of this compound and its derivatives, it is essential to study their interactions with their biological targets at a molecular level. Computational methods such as molecular docking and simulation are powerful tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

A molecular docking study was performed on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the monoamine oxidase-B (MAO-B) enzyme, a target for Parkinson's disease. asiapharmaceutics.info The study aimed to evaluate their potential as anti-Parkinsonian agents. The ligands were docked into the active site of MAO-B, and the binding energies were calculated. The results showed that several of the 3-chloro-4-fluorophenyl derivatives had higher binding affinities for the MAO-B enzyme than standard inhibitors like selegiline (B1681611) and rasagiline (B1678815). asiapharmaceutics.info Visualization of the docked poses revealed key interactions, such as hydrogen bonding and van der Waals forces, between the ligands and the amino acid residues in the active site. asiapharmaceutics.info